molecular formula C23H20N4O3 B313102 2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE

2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE

Katalognummer: B313102
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: ZDEYQEWJKWXAQJ-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes both imidazolidinyl and pyrrol moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Eigenschaften

Molekularformel

C23H20N4O3

Molekulargewicht

400.4 g/mol

IUPAC-Name

2-[(4E)-2,5-dioxo-4-[(1-phenylpyrrol-2-yl)methylidene]imidazolidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H20N4O3/c1-16-7-5-8-17(13-16)24-21(28)15-27-22(29)20(25-23(27)30)14-19-11-6-12-26(19)18-9-3-2-4-10-18/h2-14H,15H2,1H3,(H,24,28)(H,25,30)/b20-14+

InChI-Schlüssel

ZDEYQEWJKWXAQJ-XSFVSMFZSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)NC2=O

Isomerische SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CN3C4=CC=CC=C4)/NC2=O

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)NC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves a multi-step process. One common method starts with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a range of substituted imidazolidinyl and pyrrol derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure suggests potential biological activities, making it a candidate for studies in drug development and biochemical research.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazolidinyl and pyrrol moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(4E)-2,5-DIOXO-4-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]IMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of imidazolidinyl and pyrrol moieties, which confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.